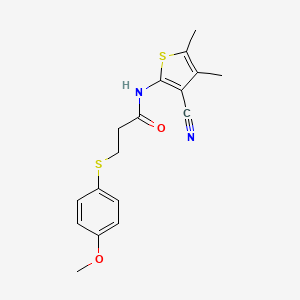

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Descripción

The molecule features:

- Thiophene core: Substituted with cyano (-CN) and two methyl groups at positions 4 and 3.

- Propanamide backbone: Linked to a thioether group (-S-) attached to a 4-methoxyphenyl ring.

Propiedades

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S2/c1-11-12(2)23-17(15(11)10-18)19-16(20)8-9-22-14-6-4-13(21-3)5-7-14/h4-7H,8-9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSOTAFZUDIEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CCSC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural Analogues from Heterocyclic Communications (2023)

Compounds 8i–8l share a propanamide-thioether scaffold but differ in substituents :

| Compound | Substituents (R) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|

| 8i | p-Tolyl | 142–144 | 516.63 |

| 8j | 4-Ethoxyphenyl | 138–140 | 546.67 |

| 8k | 2-Ethyl-6-methylphenyl | 134–136 | 544.69 |

Key Observations :

- Steric Effects : The bulky 2-ethyl-6-methylphenyl group in 8k may reduce binding efficiency to biological targets compared to smaller substituents.

Pyridine-Based Thioacetamides (Second-Generation CD73 Inhibitors)

Compounds 1b–2d feature a 3-cyano-4,6-bis(aryl)pyridine core with thioacetamide linkages :

| Compound | Substituents (R) | Key Functional Groups |

|---|---|---|

| 1b | Isoxazol-3-yl | Pyridine core, thioacetamide |

| 1c | Thiazol-2-yl | Morpholine substituents |

Comparison with Target Compound :

- Core Heterocycle : Pyridine (in 1b–2d ) vs. thiophene (target compound). Pyridine’s aromatic nitrogen may enhance π-π stacking interactions.

Chromenone-Propanamide Derivatives (Adenosine A2B Receptor Studies)

Compounds VIj and VIk integrate a chromen-4-one moiety with propanamide-thioether groups :

| Compound | Substituents (R) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|

| VIj | 4-Bromophenyl | 223–224 | 494.00 |

| VIk | 4-Methoxyphenyl | 240–242 | 445.00 |

Key Differences :

- Bioactivity : The 4-methoxyphenyl group in VIk aligns with the target compound’s substituent, suggesting shared receptor-binding preferences.

Trifluoromethyl-Propanamide Analog (PharmaCompass, 2006)

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide :

- Molecular Weight : ~451.43 g/mol.

- Key Features : Trifluoromethyl (-CF₃) and hydroxy (-OH) groups enhance metabolic stability and hydrogen bonding.

Comparison :

- Lipophilicity : The trifluoromethyl group increases logP (predicted >4.5), contrasting with the target compound’s methyl groups.

- Bioavailability : Hydroxy and fluorophenyl groups may improve membrane permeability compared to the target’s methoxyphenyl substituent.

Physicochemical Properties

Trends :

- Higher molecular weights (>500 g/mol) in chromenone derivatives correlate with elevated melting points.

- The target compound’s predicted XlogP (~4.5) indicates moderate lipophilicity, suitable for blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.